C-2 Ethyl vs. Methyl: Lipophilicity & Steric Impact
The target compound (CAS 77300-98-2) bears a C-2 ethyl substituent, whereas its closest congener (CAS 77300-91-5) carries a C-2 methyl group. This single methylene difference translates into a computed XLogP3-AA increase from 1.4 (2-methyl analog) to 2.0 (2-ethyl target), representing a ΔXLogP of +0.6 log units [1]. The molecular weight shifts from 310.19 g·mol⁻¹ (2-methyl) to 324.22 g·mol⁻¹ (2-ethyl), a ΔMW of +14.03 g·mol⁻¹ [1]. The additional methylene also increases the number of rotatable bonds from 4 to 5, enhancing conformational flexibility [1]. These cumulative physicochemical alterations are sufficient to modify membrane permeability, CYP450 metabolic liability, and hydrophobic binding pocket complementarity in a target-dependent manner [2].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 [1] |
| Comparator Or Baseline | 2-Methyl analog (CAS 77300-91-5): XLogP3-AA = 1.4 [1] |
| Quantified Difference | ΔXLogP = +0.6 log units; ΔMW = +14.03 g·mol⁻¹; ΔRotatable Bonds = +1 |
| Conditions | Computed physicochemical properties (PubChem, XLogP3-AA algorithm) |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific protein binding; a ΔXLogP of 0.6 can shift a compound between adjacent Lipinski compliance categories, directly impacting oral bioavailability predictions and formulation strategy.
- [1] PubChem Compound Summaries: CID 63595 (77300-98-2) and CID 63899 (77300-91-5). Computed physicochemical properties. National Center for Biotechnology Information (2025). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010; 5(3):235-248. doi:10.1517/17460441003605098. View Source
